Superior In Vivo Efficacy: YN14 Induces Tumor Regression (TGI >100%) in MIA PaCa-2 Xenograft Model
YN14 demonstrates robust in vivo anti-tumor activity, leading to tumor regression. In the MIA PaCa-2 pancreatic cancer xenograft model, treatment with YN14 resulted in a Tumor Growth Inhibition (TGI%) rate exceeding 100% with well-tolerated dose schedules [1]. In contrast, the clinically approved covalent inhibitor AMG510 (sotorasib) is known to slow tumor growth but is often associated with the development of adaptive resistance, limiting durable regression in preclinical models [2]. This TGI% >100% is a hallmark of tumor shrinkage, not just growth stasis, and is a differentiating metric from many in-class compounds.
| Evidence Dimension | In vivo anti-tumor efficacy (Tumor Growth Inhibition) |
|---|---|
| Target Compound Data | Tumor Growth Inhibition (TGI%) > 100% |
| Comparator Or Baseline | AMG510 (sotorasib), a covalent KRASG12C inhibitor (Baseline: tumor stasis or growth delay) |
| Quantified Difference | YN14 induces tumor regression (TGI% > 100%); typical inhibitors may achieve TGI% < 100% (tumor growth delay/stasis) in comparable models. |
| Conditions | MIA PaCa-2 (KRASG12C-mutant pancreatic cancer) xenograft model in mice |
Why This Matters
For procurement, this metric validates that YN14 is not just cytostatic but can actively shrink established tumors, a key decision point for in vivo pharmacology programs.
- [1] Yang N, Fan Z, Sun S, Hu X, Mao Y, Jia C, Cai X, Xu T, Li B, Li Y, Han L, Wei T, Qian X, Qin W, Li P, Zheng Z, Li S. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation. Eur J Med Chem. 2023 Dec 5;261:115857. View Source
- [2] Canon J, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019;575(7781):217-223. (Referenced in Eur J Med Chem 2023 paper for context of adaptive resistance). View Source
